molecular formula C10H11NO4 B1325503 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid CAS No. 898784-56-0

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Cat. No.: B1325503
CAS No.: 898784-56-0
M. Wt: 209.2 g/mol
InChI Key: QTQSOGJEIFPNMN-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a butyric acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative of 6-methoxypyridine and a halogenated butyric acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butyric acid moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: 4-(6-Hydroxypyridin-3-YL)-4-oxobutyric acid.

    Reduction: 4-(6-Methoxypyridin-3-YL)-4-hydroxybutyric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The butyric acid moiety can also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-(6-Hydroxypyridin-3-YL)-4-oxobutyric acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(6-Methoxypyridin-3-YL)-4-hydroxybutyric acid: Similar structure but with a hydroxyl group in the butyric acid moiety.

    4-(6-Methoxypyridin-3-YL)-4-aminobutyric acid: Similar structure but with an amino group in the butyric acid moiety.

Uniqueness: 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is unique due to the presence of both a methoxy group and a carbonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQSOGJEIFPNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642128
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-56-0
Record name 6-Methoxy-γ-oxo-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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